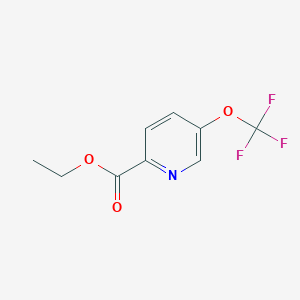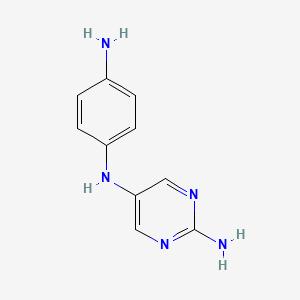
N5-(4-Aminophenyl)pyrimidine-2,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N5-(4-Aminophenyl)pyrimidine-2,5-diamine is an organic compound that belongs to the class of aminopyrimidines It is characterized by the presence of an aminophenyl group attached to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N5-(4-Aminophenyl)pyrimidine-2,5-diamine can be synthesized through a series of chemical reactions. One common method involves the reaction of 2,5-dichloropyrimidine with 4-aminophenylamine under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The mixture is heated to a temperature of around 100°C for several hours to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N5-(4-Aminophenyl)pyrimidine-2,5-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
N5-(4-Aminophenyl)pyrimidine-2,5-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of high-performance polymers and materials with specific properties
Mecanismo De Acción
The mechanism of action of N5-(4-Aminophenyl)pyrimidine-2,5-diamine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Bis(4-aminophenyl)pyrimidine: Similar structure with two aminophenyl groups attached to the pyrimidine ring.
4-Aminopyrimidine: Contains an amino group attached to the pyrimidine ring.
2,4-Diaminopyrimidine: Contains two amino groups attached to the pyrimidine ring
Uniqueness
N5-(4-Aminophenyl)pyrimidine-2,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H11N5 |
|---|---|
Peso molecular |
201.23 g/mol |
Nombre IUPAC |
5-N-(4-aminophenyl)pyrimidine-2,5-diamine |
InChI |
InChI=1S/C10H11N5/c11-7-1-3-8(4-2-7)15-9-5-13-10(12)14-6-9/h1-6,15H,11H2,(H2,12,13,14) |
Clave InChI |
XSUBKRRDUGYAOM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N)NC2=CN=C(N=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


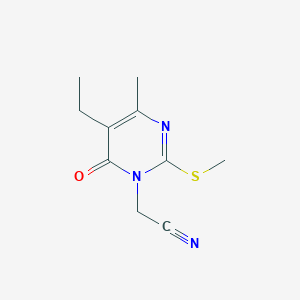
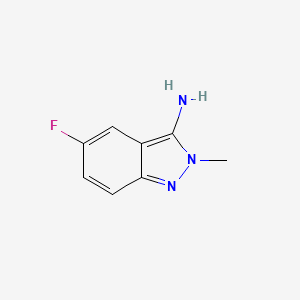
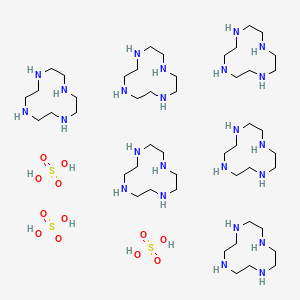
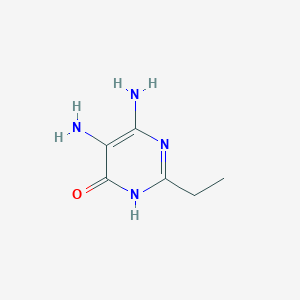
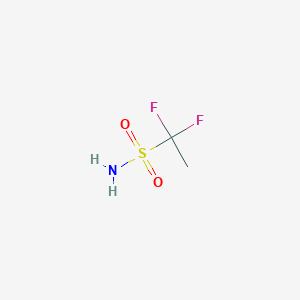
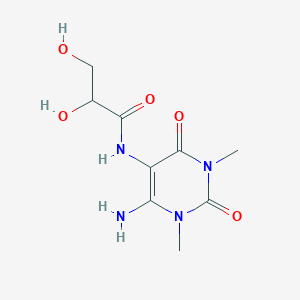


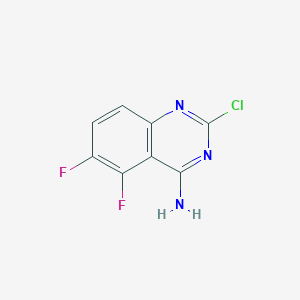

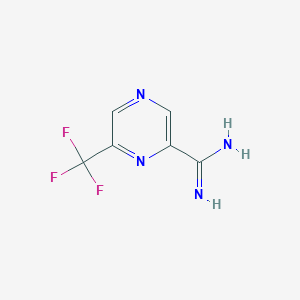
![2-(7-Bromo-4-chloro-1-(cyclopropylmethyl)-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B13117053.png)
